Carbuterol-d9 Hemisulfate Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

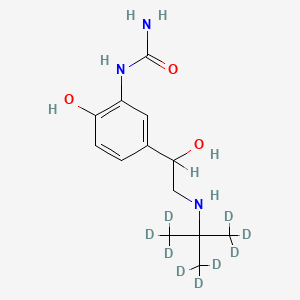

Carbuterol-d9 Hemisulfate Salt is a stable isotope labelled version of Carbuterol . It is a part of the Carbuterol API family and is used in various research areas such as Neurotransmission, Nociception, Depression, Parkinson’s, Schizophrenia, Stress and Anxiety, Pain and Inflammation .

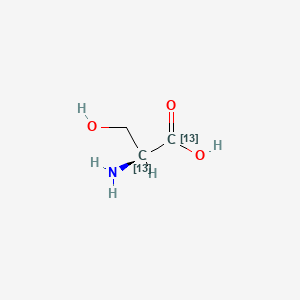

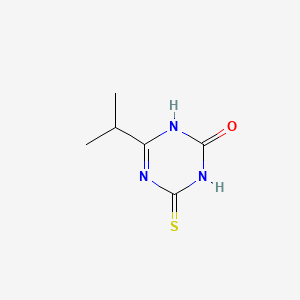

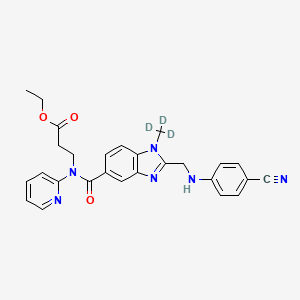

Molecular Structure Analysis

The molecular formula of Carbuterol-d9 Hemisulfate Salt is C13H12D9N3O3 • 1/2 H2SO4 . The molecular weight is 276.384904 .Physical And Chemical Properties Analysis

The physical and chemical properties of Carbuterol-d9 Hemisulfate Salt are not fully detailed in the search results. It is known that its molecular weight is 276.384904 and its melting point is greater than 180°C .Scientific Research Applications

Adenosine Receptor Regulation and Erythropoietin Production

The hemisulfate salt of adenosine analogs has shown significant effects on erythropoietin production, which is crucial for red blood cell formation. The study involving the hemisulfate salt of adenosine demonstrated a notable increase in erythropoiesis in response to hypoxia, highlighting the potential of hemisulfate salts in medical research related to blood cell formation and oxygenation processes (Ueno et al., 1988).

Bronchodilator Properties and Selectivity

Research on carbuterol, a compound related to Carbuterol-d9 Hemisulfate Salt, underscores its efficacy as a bronchodilator with a long duration of action and a high degree of selectivity for bronchial over cardiovascular effects. This demonstrates the potential of hemisulfate salts in the development of respiratory therapies, particularly for conditions like asthma and chronic obstructive pulmonary disease (Wardell et al., 1974).

Beta-Adrenergic Agonists and Mucous Transport

Studies have shown that beta-adrenergic agonists like carbuterol can significantly increase tracheal mucous velocity, which is a key factor in the body's defense mechanism against respiratory infections. This research underscores the therapeutic potential of hemisulfate salts in improving mucociliary clearance in patients with compromised respiratory function (Sackner et al., 1976).

Antidiuretic Effects and Beta-Adrenergic Stimulation

Investigations into the antidiuretic effects of beta-adrenergic agonists have revealed the involvement of beta-1 and beta-2 receptors in the regulation of urine volume and sodium retention. This highlights the potential applications of hemisulfate salts in studies related to kidney function, fluid balance, and cardiovascular health (Shibouta et al., 1978).

Mechanism of Action

Target of Action

Carbuterol primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the lungs, specifically in the tracheobronchial smooth muscle . The β2-adrenergic receptors play a crucial role in regulating bronchodilation, making them a key target for drugs used to treat respiratory conditions.

Mode of Action

Carbuterol-d9, like its parent compound Carbuterol, is believed to interact with its targets, the β2-adrenergic receptors, leading to bronchodilation . This interaction is thought to be mediated through β-adrenergic receptor stimulation . The compound discriminates between the cardiac (β1) and tracheobronchial smooth muscle (β2) receptors , showing a higher selectivity for the latter, which results in a more potent bronchodilator activity with less impact on the heart.

Biochemical Pathways

This, in turn, activates protein kinase A (PKA), leading to relaxation of the smooth muscle in the airways and thus bronchodilation .

Pharmacokinetics

The deuterium labeling is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, potentially slowing down the metabolism of the drug and thereby potentially enhancing its bioavailability and half-life .

Result of Action

The primary result of Carbuterol-d9’s action is bronchodilation . By selectively targeting β2-adrenergic receptors in the tracheobronchial smooth muscle, it helps relax these muscles, thereby opening up the airways and making it easier to breathe . This makes it potentially useful in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD).

Action Environment

Factors such as diet, physical activity, exposure to pollutants, and individual health status can potentially influence the body’s response to medication . For instance, certain foods or substances could potentially interact with the drug, affecting its absorption, distribution, metabolism, or excretion. Similarly, an individual’s overall health status, including the presence of other diseases, could potentially affect the drug’s efficacy and safety profile.

properties

IUPAC Name |

[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

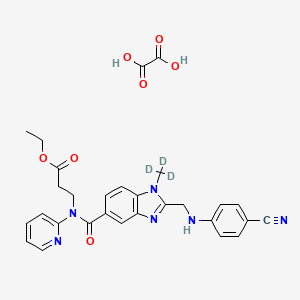

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)